

(3-Bromoquinolin-6-yl)methanamine chemical properties and structure

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Compound of Interest

Compound Name: (3-Bromoquinolin-6-yl)methanamine

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An In-Depth Technical Guide to **(3-Bromoquinolin-6-yl)methanamine**: Structure, Properties, and Synthetic Applications

Introduction

(3-Bromoquinolin-6-yl)methanamine is a substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, found in a wide array of pharmacologically active compounds and natural products.[1][2] The presence of a bromine atom at the 3-position and an aminomethyl group at the 6-position provides two distinct points for chemical modification, making this compound a versatile intermediate for the synthesis of complex molecules and compound libraries for drug discovery.[3] This guide provides a comprehensive overview of its chemical properties, structure, potential synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of **(3-Bromoquinolin-6-yl)methanamine** consists of a bicyclic aromatic quinoline core. A bromine atom is substituted at the C3 position of the pyridine ring, and an aminomethyl (-CH₂NH₂) group is attached to the C6 position of the benzene ring.

Caption: Chemical structure of **(3-Bromoquinolin-6-yl)methanamine**.

Key Identifiers:

- CAS Number: 1268261-09-1[4]
- Molecular Formula: C₁₀H₉BrN₂[3][5]
- Molecular Weight: 237.10 g/mol [3][5]
- Synonyms: **(3-bromoquinolin-6-yl)methanamine HCL**[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. While extensive experimental data for this specific molecule is limited, predicted values provide useful estimates.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Weight | 237.10 g/mol | [3][5] |
| Molecular Formula | C ₁₀ H ₉ BrN ₂ | [3][5] |
| Boiling Point | 350.6 ± 27.0 °C (Predicted) | [3] |
| Density | 1.550 ± 0.06 g/cm ³ (Predicted) | [3] |
| pKa | 8.51 ± 0.40 (Predicted) | [3] |
| Appearance | Solid (inferred from related compounds) | [6] |

The quinoline ring system imparts aromatic stability.[6] The primary amine group makes the compound basic, and its predicted pKa suggests it will be protonated at physiological pH. Solubility is expected to be moderate in organic solvents like ethanol and dichloromethane, with lower solubility in water, a common trait for bromoquinoline derivatives.[6]

Synthesis and Reactivity

A definitive, published synthetic protocol for **(3-Bromoquinolin-6-yl)methanamine** is not readily available. However, a logical synthetic pathway can be proposed based on established methodologies for quinoline synthesis and functionalization, such as the Gould-Jacobs reaction or Friedländer synthesis.[7] A plausible multi-step synthesis is outlined below.



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Caption: Plausible synthetic workflow for **(3-Bromoquinolin-6-yl)methanamine**.

Detailed Protocol Rationale:

- **Formation of the Quinoline Core:** The synthesis would likely begin with a substituted aniline or nitrobenzene, such as 4-bromo-2-nitrotoluene. A classic quinoline synthesis like the Skraup or Doebner-von Miller reaction, which involves reacting the starting material with glycerol in the presence of an acid and an oxidizing agent, could be employed to construct the 6-bromo-3-methylquinoline core.[7]
- **Benzylic Bromination:** The methyl group at the C6 position can be selectively brominated using N-Bromosuccinimide (NBS) with a radical initiator like AIBN. This reaction targets the benzylic position, yielding 6-bromo-3-(bromomethyl)quinoline.
- **Introduction of the Amine:** The resulting bromomethyl intermediate is a reactive electrophile. A common and safe method to introduce the amine is via a two-step sequence. First, nucleophilic substitution with sodium azide (NaN_3) forms an azidomethyl intermediate.[8] Subsequent reduction of the azide, for instance by catalytic hydrogenation (H_2 over Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water), yields the final product, **(3-Bromoquinolin-6-yl)methanamine**. [8]

Reactivity Insights: The molecule's reactivity is dictated by its functional groups:

- **C3-Bromine:** The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (S_NAr) reactions, especially if activating groups are present.^[9] It is also an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
- **C6-Aminomethyl Group:** The primary amine is nucleophilic and can undergo standard amine reactions, such as acylation, alkylation, and reductive amination, to build more complex side chains.
- **Quinoline Nitrogen:** The nitrogen atom in the quinoline ring is weakly basic and can be protonated or alkylated.^[10]

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[1][2]} **(3-Bromoquinolin-6-yl)methanamine** is primarily utilized as a versatile intermediate or scaffold in the synthesis of novel therapeutic agents.^{[3][11]}

- **Scaffold for Compound Libraries:** Its bifunctional nature allows for divergent synthesis. The amine can be elaborated into various amides or secondary/tertiary amines, while the bromine atom can be used in coupling reactions to introduce diverse aryl or alkyl groups. This makes it an excellent starting point for creating libraries of compounds for high-throughput screening.^[3]
- **Intermediate for Targeted Therapeutics:** The quinoline core is present in numerous enzyme inhibitors and receptor modulators.^{[10][11]} By functionalizing this scaffold, researchers can design molecules that target specific biological pathways implicated in diseases like cancer or neurological disorders.^{[9][11]} For example, substituted quinolines have been investigated as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.^[9]

Spectroscopic Characterization Profile

Structural confirmation of **(3-Bromoquinolin-6-yl)methanamine** relies on a combination of spectroscopic techniques. While a specific public database entry for its complete spectra is unavailable, the expected data can be reliably predicted based on its structure and data from analogous compounds.[\[12\]](#)[\[13\]](#)

Generalized Experimental Protocol for Spectroscopic Analysis:

- **Sample Preparation:** Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
- **Data Acquisition:**
 - **NMR:** Acquire ¹H and ¹³C spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).[\[14\]](#)
 - **MS:** Use an instrument capable of electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.[\[12\]](#)
 - **IR:** Record the spectrum using an FTIR spectrometer.
- **Data Processing:** Process the raw data (e.g., Fourier transform for NMR and IR) and analyze the resulting spectra to confirm the structure.[\[12\]](#)[\[15\]](#)

Expected Spectroscopic Data:

- **Mass Spectrometry (MS):** The mass spectrum should display a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost identical intensity at m/z 236 and 238.[\[12\]](#)
- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring (typically in the δ 7.5-9.0 ppm range), a singlet for the benzylic methylene protons (-CH₂-, ~δ 4.0 ppm), and a broad singlet for the amine protons (-NH₂, which may exchange with D₂O).[\[12\]](#)[\[15\]](#)

- ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to bromine (C3) will be shifted upfield compared to an unsubstituted carbon, while the carbons of the pyridine ring will generally be downfield.[\[12\]](#)[\[16\]](#)
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching from the primary amine (two bands around 3300-3400 cm⁻¹), C-H stretching from the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching from the quinoline core (1500-1600 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[\[13\]](#)

Safety and Handling

Specific safety data for **(3-Bromoquinolin-6-yl)methanamine** is not extensively documented. However, based on related bromo- and amino-substituted heterocyclic compounds, appropriate precautions should be taken.[\[17\]](#)[\[18\]](#)

- Personal Protective Equipment (PPE): Handle the compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[18\]](#)
- Health Hazards: Bromoquinolines are often classified as skin and eye irritants.[\[19\]](#) Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(3-Bromoquinolin-6-yl)methanamine is a strategically important chemical intermediate. Its structure, featuring a stable quinoline core with two distinct reactive sites, makes it a highly adaptable building block for the synthesis of diverse and complex organic molecules. For researchers in drug discovery and medicinal chemistry, this compound offers significant potential for developing novel compounds with a wide range of pharmacological activities. A thorough understanding of its properties, reactivity, and spectroscopic profile is essential for its effective utilization in the laboratory.

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